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Cyclopropylborane

Cat. No.: B14474938
CAS No.: 72507-58-5
M. Wt: 51.89 g/mol
InChI Key: GAGHFJHBGGAFDQ-UHFFFAOYSA-N
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Description

Historical Evolution of Organoborane Chemistry Relevant to Cyclopropylboranes

The journey of organoborane chemistry began in the early 20th century, but it was the pioneering work of Herbert C. Brown in the 1950s and 1960s that truly unlocked its synthetic potential. wikipedia.orgbritannica.com His research, which earned him the Nobel Prize in Chemistry in 1979, laid the foundation for the field as it is known today. wikipedia.orgbritannica.com A cornerstone of this work was the discovery of the hydroboration reaction, a process where diborane (B8814927) adds across a carbon-carbon double bond. britannica.commsu.edu This reaction proved to be a general method for converting alkenes into organoboranes, which could then be transformed into a wide variety of functional groups, most notably alcohols through oxidation. wikipedia.orgpurdue.edu

Initially, the synthesis of cyclopropylboranes via hydroboration was limited due to the difficulty in accessing the necessary cyclopropene (B1174273) starting materials. acs.org A significant breakthrough came from the lab of Rick L. Danheiser, which developed an efficient, alternative two-step strategy. acs.orgmit.edu This method starts with the addition of dibromocarbene to an olefin to form a dibromocyclopropane. acs.org This is followed by a halogen-metal exchange and reaction with a borane (B79455) reagent, which ultimately rearranges to form the desired cyclopropylborane. acs.org This development was crucial as it made a wide range of substituted cyclopropylboranes readily accessible for the first time.

Another key historical development was the understanding of the reactivity of the organoborane intermediates. The work of Brown and his colleagues demonstrated that organoboranes are remarkably versatile. britannica.compurdue.edu This versatility extends to cyclopropylboranes, which can be converted into other functionalized cyclopropane (B1198618) derivatives. For instance, the oxidation of cyclopropylboranes with alkaline hydrogen peroxide provides a stereocontrolled route to substituted cyclopropanols. acs.orgresearchgate.netresearchgate.net

Key Historical Development Researcher(s) Significance
Discovery of HydroborationHerbert C. BrownEstablished a general method for synthesizing organoboranes from alkenes. britannica.commsu.edu
Development of Organoboranes as Synthetic IntermediatesHerbert C. BrownShowed that organoboranes could be converted into numerous functional groups. britannica.compurdue.edu
Two-Step Synthesis of CyclopropylboranesRick L. DanheiserProvided a widely applicable route to cyclopropylboranes from readily available dibromocyclopropanes. acs.orgmit.edu
Stereocontrolled Synthesis of CyclopropanolsRick L. DanheiserDemonstrated the synthetic utility of cyclopropylboranes by converting them into valuable cyclopropanol (B106826) derivatives. researchgate.netresearchgate.net

Contemporary Significance of this compound Architectures in Chemical Research

This compound derivatives, particularly cyclopropylboronic acid and its esters, have become indispensable reagents in modern chemical research, valued for their unique structural and electronic properties. unl.pt The cyclopropyl (B3062369) group itself is a desirable motif in medicinal chemistry due to its conformational rigidity and metabolic stability, which can enhance the binding affinity and pharmacokinetic properties of drug candidates. unl.pt

The primary application of cyclopropylboranes is in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the cyclopropyl group and various aryl or vinyl halides. This capability is crucial for the synthesis of complex molecules and has been widely used to create arylcyclopropanes, a structural motif found in numerous biologically active compounds. unl.pt The stability and reactivity of cyclopropylboronic acid and its pinacol (B44631) esters make them preferred reagents for introducing this valuable three-membered ring into larger molecular frameworks.

Beyond the Suzuki-Miyaura reaction, cyclopropylboranes are utilized in other important transformations. For example, they are used in copper-catalyzed Chan-Lam coupling reactions to form cyclopropylamines and cyclopropyl ethers. Furthermore, research has demonstrated their use in the synthesis of diborylated cyclopropanes, which serve as versatile building blocks for further functionalization. researchgate.net The ability to generate highly substituted and stereodefined cyclopropane derivatives through the chemistry of cyclopropylboranes underscores their significance as powerful tools for both academic and industrial chemists. unl.pt Their application facilitates the construction of novel molecular architectures for use in materials science and the development of new pharmaceuticals.

Application Area Specific Transformation Significance
Cross-Coupling ReactionsSuzuki-Miyaura CouplingForms C(sp²)-C(sp³) bonds, enabling the synthesis of arylcyclopropanes and other complex molecules. unl.pt
Cross-Coupling ReactionsChan-Lam CouplingProvides routes to cyclopropylamines and cyclopropyl ethers.
Organic SynthesisSynthesis of CyclopropanolsOxidation of cyclopropylboranes yields substituted cyclopropanols. acs.orgresearchgate.netresearchgate.net
Medicinal ChemistryBioisosteric ReplacementThe cyclopropyl group offers unique conformational and metabolic properties for drug design. unl.pt
Materials ScienceBuilding BlocksUsed to construct novel and highly functionalized three-dimensional structures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5B B14474938 Cyclopropylborane CAS No. 72507-58-5

Properties

CAS No.

72507-58-5

Molecular Formula

C3H5B

Molecular Weight

51.89 g/mol

InChI

InChI=1S/C3H5B/c4-3-1-2-3/h3H,1-2H2

InChI Key

GAGHFJHBGGAFDQ-UHFFFAOYSA-N

Canonical SMILES

[B]C1CC1

Origin of Product

United States

Synthetic Methodologies for Cyclopropylborane Derivatives

Carbene and Carbenoid-Mediated Routes to Boron-Containing Three-Membered Rings

Carbene and carbenoid chemistry provides a powerful tool for the formation of cyclopropane (B1198618) rings. The reaction of a carbene or carbenoid with an alkene is a fundamental method for constructing cyclopropanes. When the alkene substrate contains a boron substituent, this approach directly leads to the formation of cyclopropylboranes.

One of the challenges in this area is the control of reactivity and selectivity. The use of diazo compounds as carbene precursors is common, often in the presence of a metal catalyst to form a metal-carbenoid intermediate. researchgate.net For instance, the reaction of vinylboronates with diazo compounds, catalyzed by transition metals, can yield cyclopropylborane derivatives. dicp.ac.cn

Recent advancements have also explored metal-free approaches. For example, the use of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the cyclopropanation of unactivated alkenes with diazo compounds. researchgate.netrsc.org This method proceeds through the activation of the diazo compound by the borane (B79455), facilitating the transfer of the carbene to the alkene. rsc.org

Furthermore, the reactivity of carbenoids towards boron compounds themselves has been investigated. Early work showed that lithium carbenoids could react with triphenylborane, leading to homologation through a 1,2-metalate rearrangement. rsc.org More recent studies have explored the reaction of carbenoids with boranes like BH₃·THF, resulting in B-H bond activation. rsc.org These fundamental studies on carbene-boron reactivity pave the way for developing new synthetic routes to organoboron compounds, including cyclopropylboranes.

Hydroboration and Carboboration Strategies for this compound Synthesis

Hydroboration and carboboration reactions represent key strategies for the synthesis of cyclopropylboranes, offering stereoselective and regioselective control over the introduction of the boron moiety.

Stereoselective Hydroborylation of Cyclopropenes

The hydroboration of cyclopropenes, which are strained alkenes, provides a direct route to cyclopropylboronates. This reaction involves the addition of a boron hydride across the double bond of the cyclopropene (B1174273) ring. The stereoselectivity of this addition is a critical aspect, and significant research has been dedicated to developing catalytic systems that can control the facial selectivity of the hydroboration.

One successful approach involves the use of transition metal catalysts. For example, copper(I) catalysts have been employed for the enantioselective hydroboration of 3-aryl substituted cyclopropene-3-carboxylates, yielding optically active cyclopropylboronates. researchgate.net Similarly, rhodium(I)-catalyzed asymmetric hydroboration of cyclopropenes bearing ester and amide directing groups has been developed. ku.edu

More recently, a silver(I)-catalyzed diastereoselective hydroborylation of cyclopropenes using bis(pinacolato)diboron (B136004) (B₂pin₂) has been reported. organic-chemistry.orgacs.org This method, utilizing an N-heterocyclic carbene (NHC) silver complex, proceeds under mild conditions and provides good to excellent yields and high diastereoselectivity. organic-chemistry.orgacs.org The reaction is proposed to proceed through the formation of a silver tert-butoxide, followed by σ-bond metathesis and a rate-determining protonation step. organic-chemistry.org

The scope of these reactions has been explored with a variety of substituted cyclopropenes, demonstrating tolerance to both electron-donating and electron-withdrawing groups on the substituents. The resulting cyclopropylboronates are versatile synthetic intermediates that can be further functionalized through reactions such as Suzuki-Miyaura cross-coupling. organic-chemistry.org

Table 1: Examples of Stereoselective Hydroborylation of Cyclopropenes

Catalyst SystemSubstrate TypeProduct TypeKey Features
Copper(I) / Chiral Ligand3-Aryl cyclopropene-3-carboxylatesChiral cyclopropylboronatesEnantioselective
Rhodium(I) / Directing GroupCyclopropenes with ester/amide groupsOptically active cyclopropylboronatesDirected, asymmetric
Silver(I) / NHCVarious substituted cyclopropenesDiastereomerically enriched cyclopropylboronatesHigh diastereoselectivity, mild conditions

Carboboration of Unsaturated Systems to Form Cyclopropylboranes

Carboboration, the simultaneous addition of a carbon and a boron group across a π-system, offers another powerful strategy for constructing cyclopropylboranes. This transformation can be achieved through various mechanistic pathways, often involving transition metal catalysis or the use of highly reactive main group reagents.

One approach involves the reaction of enynes with the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃). This reaction proceeds via an initial cyclopropanation, where the alkene moiety of the enyne attacks the alkyne activated by the borane. This is followed by a formal 1,1-carboboration, resulting in the formation of a cyclopropane ring bearing both a C₆F₅ group and a B(C₆F₅)₂ group. acs.org Depending on the substitution pattern of the starting enyne, the initially formed cyclopropane can undergo subsequent ring-opening to afford cyclopentane (B165970) or cyclohexane (B81311) derivatives. acs.org

Transition metal-catalyzed carboboration reactions have also been developed. For instance, a copper(I)-catalyzed formal carboboration of alkynes has been reported, which allows for the creation of a C-B and a C-C bond in a single step. organic-chemistry.org While this specific example leads to vinylboronates, the underlying principles of carboboration can be conceptually extended to the synthesis of cyclopropylboranes from appropriate unsaturated precursors.

The synthesis of cyclopropylboranes via the carboboration of cyclopropenes themselves has also been explored. For example, the reaction of cyclopropenes with triallylborane (B1609386) can lead to the formation of this compound derivatives, although ring-opening products can also be formed. thieme-connect.com

These carboboration strategies provide access to highly substituted this compound structures that may be difficult to obtain through other methods. The ability to install both a carbon and a boron substituent in a single, often stereocontrolled, step makes this a valuable tool in the synthesis of complex cyclopropane derivatives.

Transition Metal-Catalyzed Approaches to this compound Construction

Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, and the construction of cyclopropylboranes is no exception. mdpi.comsioc-journal.cn Various metals, including copper, palladium, and silver, have been shown to effectively catalyze the formation of these valuable boron-containing three-membered rings. dicp.ac.cnorganic-chemistry.orgchim.it

Copper-Catalyzed Synthesis of Cyclopropylboranes and Cyclopropyl (B3062369) Bis(boronates)

Copper catalysis has emerged as a particularly versatile and cost-effective strategy for the synthesis of this compound derivatives. nih.gov A notable development is the copper-catalyzed stereodefined synthesis of cyclopropyl bis(boronates) from terminal alkenes and carbon monoxide as a C1 source. dicp.ac.cnnih.gov This reaction transforms various aliphatic alkenes into bis(boronate ester)-substituted cyclopropanes with moderate to good yields. dicp.ac.cn The resulting cyclopropyl bis(boronates) are valuable synthetic intermediates, as the two C-B bonds can be selectively functionalized. dicp.ac.cn

In a related process, a copper-catalyzed approach for the synthesis of β-boryl cyclopropanes from aryl olefins and carbon monoxide has also been developed. nih.gov This reaction is mediated by an in-situ generated carbene intermediate. nih.gov

Furthermore, copper(I) catalysts have been successfully employed in the enantioselective hydroboration of cyclopropenes, providing a route to optically active cyclopropylboronates. researchgate.net This desymmetrization of cyclopropenes offers a powerful method for generating chiral building blocks. researchgate.netacs.org The copper-catalyzed desymmetrization of spirocyclopropenes via diastereoselective and enantioselective hydroborylation has also been demonstrated, leading to functionalized chiral spirocyclopropyl β-lactams. acs.org

Table 2: Examples of Copper-Catalyzed Synthesis of Cyclopropylboranes

Reaction TypeSubstratesProductKey Features
Carbonylative CyclopropanationTerminal Alkenes, CO, B₂pin₂Cyclopropyl Bis(boronates)Stereodefined, uses CO as C1 source
Carbonylative CyclopropanationAryl Olefins, CO, B₂pin₂β-Boryl CyclopropanesMediated by in-situ carbene
Enantioselective HydroborationCyclopropenesChiral CyclopropylboronatesDesymmetrization, high enantioselectivity
Desymmetrizing HydroborylationSpirocyclopropenesChiral Spirocyclopropyl β-LactamsDiastereo- and enantioselective

Other Metal-Catalyzed Cyclopropanation Reactions Leading to Boron Adducts

Beyond copper, other transition metals have also proven effective in catalyzing the formation of cyclopropylboranes. Palladium-catalyzed borylative cyclization of enynes has been utilized to install pinacolato-boron fragments, which can then undergo further cross-coupling reactions. acs.orgchim.it These reactions often proceed through a palladium-hydride intermediate. chim.it

Silver(I) catalysis has recently been highlighted for its efficacy in the diastereoselective hydroborylation of cyclopropenes. organic-chemistry.orgacs.org An N-heterocyclic carbene (NHC) silver(I) chloride complex catalyzes the efficient hydroborylation of cyclopropenes with B₂pin₂ under mild, aerobic conditions, yielding a variety of cyclopropylboronates with excellent diastereoselectivity. organic-chemistry.orgacs.org The reaction is notable for its speed, often completing within 15 minutes. organic-chemistry.orgacs.org

Rhodium catalysts have also found application in the directed asymmetric hydroboration of cyclopropenes. ku.edu By using ester and amide functionalities as directing groups, rhodium(I) complexes can achieve highly stereoselective additions to the cyclopropene double bond. ku.edu

These diverse metal-catalyzed approaches underscore the broad utility of transition metals in constructing this compound derivatives. The choice of metal and ligand allows for fine-tuning of the reaction's selectivity and substrate scope, providing access to a wide array of functionalized cyclopropane building blocks.

Synthesis of Cyclopropylboranes via Transformation of Precursor Halogenated Cyclopropanes

The transformation of halogenated cyclopropanes, particularly gem-dihalocyclopropanes, represents a significant synthetic route to access this compound derivatives. This approach leverages the reactivity of the carbon-halogen bond to install a boryl group, often through the generation of a highly reactive organometallic intermediate. The most prominent of these methods involves a lithium-halogen exchange followed by trapping with an electrophilic boron reagent.

A foundational strategy for this transformation begins with gem-dibromocyclopropanes, which are readily prepared from the corresponding alkenes. The core of the method is the treatment of the gem-dibromocyclopropane with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures. unl.ptresearchgate.net This initiates a lithium-halogen exchange, forming a transient cyclopropylidene lithium carbenoid. unl.ptresearchgate.netwikipedia.org This reactive intermediate is then trapped in situ with a suitable boron electrophile.

One of the earliest and most effective protocols utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. researchgate.netnih.govnih.gov The reaction between the lithium carbenoid and B₂pin₂ is proposed to form a boronate intermediate, which subsequently undergoes a 1,2-migration to furnish the 1,1-diborylated cyclopropane product. researchgate.netnih.gov This method provides a direct route to gem-bis(boryl)cyclopropanes from various olefin precursors via their dibrominated adducts. researchgate.net The stereochemistry of the substituents on the cyclopropane ring is established during the initial dibromocyclopropanation of the starting Z- or E-alkene. researchgate.netnih.gov

The versatility of this method is demonstrated by its application to a range of substrates, affording the corresponding 1,1-bis(pinacolboryl)cyclopropanes in good yields.

Table 1: Synthesis of 1,1-Diborylated Cyclopropanes from gem-Dibromocyclopropanes This table summarizes the synthesis of various 1,1-diborylated cyclopropanes through the lithium-halogen exchange of the corresponding gem-dibromocyclopropanes and subsequent reaction with bis(pinacolato)diboron (B₂pin₂). Data sourced from Shimizu et al. researchgate.net

Substrate (gem-Dibromocyclopropane derived from)ReagentsProductYield (%)
Styrene1. n-BuLi, THF/Et₂O, -110 °C2. B₂pin₂2,2-Bis(pinacolboryl)-1-phenylcyclopropane80
1-Octene1. n-BuLi, THF/Et₂O, -110 °C2. B₂pin₂1-Hexyl-2,2-bis(pinacolboryl)cyclopropane75
Cyclohexene1. n-BuLi, THF/Et₂O, -110 °C2. B₂pin₂7,7-Bis(pinacolboryl)bicyclo[4.1.0]heptane73
(E)-4-Octene1. n-BuLi, THF/Et₂O, -110 °C2. B₂pin₂trans-1,2-Dipropyl-3,3-bis(pinacolboryl)cyclopropane78

Furthermore, the resulting gem-di(boryl)cyclopropanes are valuable intermediates that can be converted into monoborylated cyclopropanes. For instance, treatment of a gem-di(boryl)cyclopropane with potassium tert-butoxide (KOtBu) can induce a deborylative protonation, selectively removing one of the boryl groups to yield the corresponding cyclopropylboronate. nih.gov This two-step sequence, involving initial diborylation followed by selective monodeborylation, provides access to functionalized cyclopropylboronates from simple alkenes. nih.gov

Reactivity and Mechanistic Pathways of Cyclopropylboranes

Intramolecular Rearrangements of Cyclopropylborane Frameworks

The inherent strain within the cyclopropyl (B3062369) ring makes cyclopropylboranes susceptible to rearrangements that can lead to more stable cyclic or acyclic structures. These transformations are often driven by the release of ring strain. mc.edu

A significant discovery in the chemistry of cyclopropylboranes is their thermal rearrangement into boretane systems. researchgate.netresearchgate.net This process involves a strain-release-driven ring expansion, converting the three-membered carbocycle into a four-membered boron-containing heterocycle. mc.eduresearchgate.net This novel thermal rearrangement has been investigated using NMR and IR spectroscopy, which confirmed the formation of the previously unknown unsaturated heterocycle, boretane. researchgate.netresearchgate.net The identity of the boretane product was further solidified through its chemical conversion into more stable derivatives, such as difluoroborate compounds. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to model the geometries and vibrational spectra of both the initial this compound and the resulting boretane, providing theoretical support for the experimental observations. researchgate.net The reaction kinetics have also been studied, tracking the isomerization process over time. researchgate.net This isomerization represents a key pathway for synthesizing four-membered boracyclanes. researchgate.net

Beyond the well-documented isomerization to boretanes, other ring expansion and contraction pathways are areas of theoretical and synthetic interest. wikipedia.org For instance, donor-acceptor cyclopropanes are widely utilized in ring expansion reactions to synthesize complex heterocycles. researchgate.net In systems related to cyclopropylboranes, such as those with a boronate pinacol (B44631) (Bpin) group, ring contraction has been observed to proceed through a carbocationic intermediate, as revealed by DFT calculations. researchgate.net

Ring expansion reactions can also be initiated by the interaction of the boron center with other molecules. For example, the reaction of certain boron-containing four-membered rings with carbon donor ligands can lead to ring expansion. researchgate.net Similarly, carbonylative ring expansion has been observed in diboriranes, where a three-membered B2C ring expands to a four- or five-membered ring upon reaction with an iron carbonyl complex. researchgate.net While not all of these examples involve simple cyclopropylboranes, they illustrate the potential for various rearrangement pathways, including cationic rearrangements and those involving transition metal complexes, which could lead to either ring contraction or expansion depending on the specific substrates and reaction conditions. wikipedia.orgchemistrysteps.com

Thermal Isomerization of this compound to Boretane Systems

Intermolecular Reactions of Cyclopropylboranes with Electrophiles and Nucleophiles

Cyclopropylboranes engage in a variety of intermolecular reactions, offering pathways for functionalization at different sites on the molecule. researchgate.netpurkh.com The reactivity is influenced by the interplay between the cyclopropane (B1198618) ring and the boron atom, which can act as either an electrophilic or nucleophilic center depending on its coordination state.

The functionalization of cyclopropylboranes has been developed into a versatile tool for organic synthesis. researchgate.netthieme-connect.com A key strategy involves the use of 1,1-diborylated cyclopropanes, which serve as precursors for further transformations. researchgate.net One of the most powerful methods for functionalizing the cyclopropyl moiety is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction allows for the diastereoselective coupling of gem-bis(boryl)cyclopropanes with a wide range of aryl and heteroaryl bromides, providing a modular approach to synthesizing tertiary cyclopropylboronic esters. researchgate.net These esters can then be subjected to further functionalization. researchgate.net

Sequential cross-coupling reactions are also possible, enabling the synthesis of gem-disubstituted cyclopropanes, which are important structural motifs in medicinal chemistry. researchgate.net The boron center itself is often functionalized to enhance stability or reactivity, for instance, by converting the borane (B79455) to a more stable trifluoroborate salt or a boronic ester, such as a catecholborane derivative. researchgate.netresearchgate.netresearchgate.net

Table 1: Selected Functionalization Reactions of this compound Derivatives

Starting Material Reagent(s) Reaction Type Product Type Ref.
gem-Bis(boryl)cyclopropane Aryl/Heteroaryl Bromide, Pd Catalyst Suzuki-Miyaura Coupling Tertiary Cyclopropylboronic Ester researchgate.net
1,1-Dibromocyclopropane n-Butyllithium, then Catecholborane Lithiation/Borylation Cyclopropylboronic Ester researchgate.netresearchgate.net

The strain inherent in the cyclopropane ring makes it susceptible to ring-opening reactions, which provide access to functionalized acyclic compounds. rsc.org Donor-acceptor (D-A) cyclopropanes are particularly valuable in this regard, and their ring-opening is a successful method for preparing substituted 1,4-dicarbonyl compounds and their derivatives. researchgate.net

The ring-opening can be promoted by various means, including oxidative methods. For example, copper(II) salts have been shown to promote the oxidative ring-opening of related bicyclic cyclopropanol (B106826) derivatives through radical pathways. beilstein-journals.org The regioselectivity of these reactions can be influenced by the substrate's structure and the specific reagents used. beilstein-journals.org The resulting open-chain structures can undergo subsequent chemical transformations, making cyclopropylboranes useful precursors for a range of synthetic targets. researchgate.netrsc.org

Functionalization at the Boron Center and Cyclopropyl Moiety

Stereochemical Control and Diastereoselectivity in this compound-Involved Reactions

Achieving stereochemical control is a critical aspect of modern organic synthesis, and reactions involving cyclopropylboranes are no exception. libretexts.orgmatanginicollege.ac.in The stereochemistry of the cyclopropane ring can be preserved or selectively altered during reactions, a property defined as stereospecificity. masterorganicchemistry.comchemistrysteps.com

Significant progress has been made in the diastereoselective functionalization of this compound derivatives. researchgate.netthieme-connect.com As mentioned previously, the palladium-catalyzed Suzuki-Miyaura coupling of gem-bis(boryl)cyclopropanes is a highly diastereoselective process for creating tertiary cyclopropylboronic esters. researchgate.net This control arises from the specific geometry of the reaction intermediates. Stereocontrolled routes to substituted cyclopropanol derivatives have also been developed, starting from 1,1-dibromocyclopropanes and proceeding through a this compound intermediate. researchgate.netresearchgate.net The subsequent oxidation of the boron-carbon bond occurs with retention of configuration.

In related systems, high diastereoselectivity has been achieved in cyclopropanation reactions using sulfonium (B1226848) ylides, where the stereochemical outcome is influenced by the structure of the ylide and the reaction conditions. mdpi.comrsc.orgresearchgate.net These examples highlight the potential for high levels of stereochemical control in reactions that form or functionalize the cyclopropane ring, allowing for the synthesis of specific stereoisomers. libretexts.org

Table 2: Examples of Diastereoselective Reactions

Reaction Type Substrate Reagents Key Feature Predominant Stereochemistry Ref.
Suzuki-Miyaura Coupling gem-Bis(boryl)cyclopropane Aryl Bromide, Pd Catalyst Functionalization High diastereoselectivity researchgate.net
Oxidation Cyclopropylboronic Ester Alkaline Hydrogen Peroxide C-B to C-O conversion Stereocontrolled formation of cyclopropanols researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms Involving this compound Intermediates

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. numberanalytics.com For reactions involving this compound intermediates, a combination of experimental techniques and computational modeling has been instrumental in unraveling the intricate pathways that govern their reactivity. fiveable.me These studies focus on identifying transient intermediates, characterizing transition states, and understanding the factors that control product distribution. numberanalytics.comnumberanalytics.com

A key aspect of mechanistic elucidation is the identification of reaction intermediates, which are transient species formed during a reaction. numberanalytics.comdbatu.ac.in In the context of this compound chemistry, these intermediates can be detected and characterized using various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide structural information. numberanalytics.com Trapping experiments, where a reactive species is added to intercept and stabilize an intermediate, also provide crucial evidence for its existence. dbatu.ac.in

Computational chemistry has emerged as a powerful tool for studying reaction mechanisms that are difficult to observe experimentally. fiveable.menumberanalytics.com Methods like Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, which map the energy of a system as a function of the geometry of the reacting molecules. mdpi.com By identifying the lowest energy pathways on this surface, chemists can predict the most likely reaction mechanism. d-nb.info These computational approaches are crucial for locating transition states, which are high-energy, short-lived structures that represent the peak of the energy barrier between reactants and products. numberanalytics.comwikipedia.orgims.ac.jp The structure and energy of the transition state determine the rate of the reaction. numberanalytics.com

One of the characteristic reactions of cyclopropylboranes is their rearrangement. Mechanistic studies, often employing isotopic labeling, have been crucial in understanding these processes. By replacing specific atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen), chemists can trace the movement of atoms throughout the reaction, providing clear evidence for or against a proposed mechanism. slideshare.net For instance, deuterium-labeling studies have been used to propose mechanisms for the ring expansion of cyclopropanated carbohydrates. researchgate.net

Crossover experiments are another valuable technique for distinguishing between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) pathways. slideshare.net In these experiments, two similar but distinct starting materials are reacted together. If the products contain fragments from both starting materials, it indicates an intermolecular mechanism.

The following table summarizes various experimental and computational findings related to the elucidation of reaction mechanisms involving this compound intermediates:

Reaction Type Method of Elucidation Key Findings Significance
Rearrangement of this compound Computational Analysis (DFT)The rearrangement of this compound to boretane proceeds through a specific transition state. acs.orgProvides a detailed understanding of the isomerization process.
Ring Expansion of Cyclopropanated Carbohydrates Deuterium-Labeling StudiesProposed mechanisms for unusual rearrangements observed during ring expansion. researchgate.netOffers insight into the reactivity of complex cyclopropyl-containing molecules.
Gold(I)-Catalyzed researchgate.netresearchgate.net-Sigmatropic Rearrangements Use of Cyclopropane ProbesProvided data on the reversibility of the rearrangement and factors controlling reactivity. nih.govAllows for controlled access to different reaction pathways.
Formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate Computational Study (DFT)Elucidated a multi-step reaction pathway involving a palladium catalyst, identifying key intermediates and transition states. mdpi.comGuides catalyst optimization and improves reaction efficiency.

The synergy between experimental data and computational modeling is a recurring theme in the study of this compound reaction mechanisms. While experimental results provide tangible evidence, computational studies offer a detailed, atomistic view of the reaction pathway, including the fleeting transition states that are otherwise impossible to observe directly. numberanalytics.comims.ac.jp This combined approach has been essential in building a comprehensive understanding of the reactivity of this compound intermediates and continues to guide the development of new synthetic methodologies.

Strategic Applications of Cyclopropylboranes in Organic Synthesis

Construction of Highly Substituted Cyclopropane (B1198618) Architectures

Cyclopropylboranes serve as pivotal intermediates for the synthesis of complex, substituted cyclopropane frameworks, which are significant structural motifs in medicinal chemistry. acs.orgmorressier.com A particularly effective strategy involves the use of geminal bis(boryl)cyclopropanes as precursors. These compounds can undergo a diastereoselective palladium-catalyzed Suzuki-Miyaura coupling reaction to produce tertiary cyclopropylboronic esters in a modular fashion. acs.orgnih.gov This method allows for the sequential and controlled introduction of different substituents onto the cyclopropane ring.

The process begins with a gem-bis(boryl)cyclopropane, which can be coupled with a variety of functionalized aryl and heteroaryl bromides. acs.orgmorressier.com This initial coupling is highly diastereoselective and yields a tertiary cyclopropylboronic ester. acs.org This intermediate is not an endpoint; the remaining boronic ester group is available for further functionalization. Subsequent reactions, such as a second Suzuki-Miyaura coupling, can be performed to generate gem-disubstituted cyclopropanes. acs.orgmorressier.com This modular approach provides an efficient pathway to a diverse range of polysubstituted cyclopropanes that would be challenging to assemble using other methods. acs.org Methods for preparing the requisite tertiary cyclopropylboronic esters also include the copper-catalyzed hydroboration of benzylidenecyclopropanes. chemrxiv.org

Table 1: Diastereoselective Suzuki-Miyaura Coupling of a gem-bis(boryl)cyclopropane with Various Aryl Bromides acs.org

Entry Aryl Bromide (ArBr) Product Yield (%)
1 4-Bromobenzotrifluoride 2-(4-(trifluoromethyl)phenyl)-...-cyclopropylboronic ester 74
2 4-Bromo-N,N-dimethylaniline 2-(4-(dimethylamino)phenyl)-...-cyclopropylboronic ester 89
3 2-Bromopyridine 2-(pyridin-2-yl)-...-cyclopropylboronic ester 71
4 4-Bromoanisole 2-(4-methoxyphenyl)-...-cyclopropylboronic ester 82
5 1-Bromo-4-nitrobenzene 2-(4-nitrophenyl)-...-cyclopropylboronic ester 55

Table data sourced from research on modular synthesis of gem-disubstituted cyclopropanes. acs.org

Stereoselective Synthesis of Cyclopropanol (B106826) Derivatives via Cyclopropylboranes

Cyclopropylboronates are valuable precursors for the stereoselective synthesis of cyclopropanol derivatives. A primary method involves the oxidative hydrolysis of the carbon-boron bond, which reliably converts a cyclopropylboronate into the corresponding cyclopropanol with retention of stereochemistry. chemrxiv.orgrsc.orgnumberanalytics.com This transformation enables the direct and chemoselective synthesis of 2-substituted cyclopropanols with high potential for stereoselectivity. chemrxiv.orgrsc.org

A scalable, two-step protocol has been developed that begins with the Pd-catalyzed cyclopropanation of vinyl boron pinacolates to form cyclopropyl (B3062369) boron pinacolates (Cp-BPins). chemrxiv.orgchemrxiv.org This is followed by a carefully controlled oxidative hydrolysis. chemrxiv.orgrsc.org Research has shown that the choice of base, rather than the oxidant, is critical for achieving high yields and reproducibility. rsc.org For instance, using a mild base like sodium bicarbonate (NaHCO₃) with hydrogen peroxide (H₂O₂) for the oxidative hydrolysis step leads to the desired cyclopropanols in good yields. chemrxiv.org This approach has expanded the substrate scope to include those with both electron-donating and electron-withdrawing groups and provides access to previously challenging 2-substituted cyclopropanols. chemrxiv.org Tandem, one-pot procedures starting from 1-alkynyl-1-boronate esters have also been developed, where in situ cyclopropanation of an allylic alkoxide intermediate generates a cyclopropyl boronate ester, which is then oxidized with agents like sodium perborate (B1237305) to furnish highly substituted cyclopropanols as single diastereomers. organic-chemistry.orgacs.orgnih.gov

Table 2: Synthesis of 2-Substituted Cyclopropanols via Oxidative Hydrolysis of Cyclopropylboronates chemrxiv.orgrsc.org

Entry Starting Vinylboronate Cyclopropylboronate Intermediate Final Cyclopropanol Product Overall Yield (%) Diastereomeric Ratio (d.r.)
1 (E)-styrylboronic acid pinacol (B44631) ester 2-phenylcyclopropylboronic acid trans-2-phenylcyclopropan-1-ol 89 >20:1
2 (E)-4-methoxystyrylboronic acid pinacol ester 2-(4-methoxyphenyl)cyclopropylboronic acid trans-2-(4-methoxyphenyl)cyclopropan-1-ol 92 >20:1
3 (E)-4-chlorostyrylboronic acid pinacol ester 2-(4-chlorophenyl)cyclopropylboronic acid trans-2-(4-chlorophenyl)cyclopropan-1-ol 85 >20:1
4 (E)-oct-1-en-1-ylboronic acid pinacol ester 2-hexylcyclopropylboronic acid trans-2-hexylcyclopropan-1-ol 75 >20:1

Table data synthesized from studies on sequential cyclopropanation and oxidative hydrolysis. chemrxiv.orgrsc.org

Utilization of Cyclopropylboranes as Versatile Building Blocks in Complex Molecule Assembly

In organic synthesis, the construction of complex molecules often relies on the use of versatile chemical building blocks—stable, functionalized intermediates that can be reliably incorporated into larger structures. specificpolymers.com Cyclopropylboronates have emerged as highly valuable building blocks due to their unique combination of a strained ring system and a synthetically tractable boronate group. chemrxiv.orgscispace.com The boronate moiety can be transformed into a wide array of other functional groups, including alcohols, amines, and aryl groups, making these compounds key synthons for creating molecular diversity. nih.govrsc.orgorganic-chemistry.org

The utility of cyclopropylboronates as building blocks is demonstrated in their application toward the synthesis of complex scaffolds. For example, the ring-opening of polysubstituted cyclopropyl boronic esters using alkynyllithium reagents provides access to acyclic tertiary propargylic boronic esters. nih.govfigshare.comacs.orgacs.org These products, containing adjacent tertiary or quaternary carbon stereocenters, are themselves versatile platforms for further functionalization into complex acyclic frameworks. nih.govacs.org Furthermore, the ability to perform sequential cross-coupling reactions on gem-bis(boryl)cyclopropanes allows for the programmed assembly of highly substituted cyclopropane cores, which are prevalent in medicinally relevant molecules. morressier.com This building block approach, where a core scaffold is systematically elaborated, is a powerful strategy in both natural product synthesis and medicinal chemistry. morressier.comresearchgate.net

Table 3: Functionalization of Cyclopropylboronate Building Blocks nih.govnih.govrsc.org

Starting Material Reagents and Conditions Product Type Significance
Cyclopropylboronate ester NaBO₃·H₂O, THF/H₂O Cyclopropanol Introduction of a hydroxyl group
Cyclopropylboronate ester Ar-Br, Pd Catalyst, Base (Suzuki Coupling) Arylcyclopropane C-C bond formation, introduction of aryl moiety
Cyclopropylboronate ester 1. NaN₃; 2. Reduction Cyclopropylamine Introduction of an amino group
gem-bis(boryl)cyclopropane 1. Ar¹-Br, Pd Cat.; 2. Ar²-Br, Pd Cat. gem-diarylcyclopropane Modular synthesis of disubstituted cyclopropanes

Table data compiled from various sources on the functionalization of cyclopropylboronates. nih.govnih.govrsc.org

Contributions to Asymmetric Synthesis through Chiral Cyclopropylborane Intermediates

Chiral cyclopropylboronic esters are highly attractive intermediates for asymmetric synthesis, allowing for the construction of enantiomerically enriched functionalized small rings. thieme-connect.comchiralpedia.com The development of methods to synthesize these chiral building blocks with high levels of stereocontrol is crucial for their application in producing optically active pharmaceuticals and natural products. york.ac.uk

A key strategy involves the asymmetric cyclopropanation of alkenyl boronates using a chiral catalyst. For instance, copper(I) complexes with chiral bisoxazoline ligands have been successfully employed to catalyze the reaction of (E)-alkenyl boronates with diazo compounds like trifluorodiazoethane. nih.govacs.orgnih.govacs.org This approach yields 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of both diastereo- and enantiocontrol. nih.govacs.org Another powerful method is the enantioselective hydroboration of cyclopropenes. Copper(I)-catalyzed asymmetric hydroboration of 3-aryl substituted cyclopropene-3-carboxylates provides chiral cyclopropylboronates with excellent enantioselectivities (up to 95% ee). rsc.org These resulting chiral boronates are versatile intermediates that can be readily converted into a variety of other chiral cyclopropane derivatives through standard transformations like Suzuki-Miyaura coupling or oxidation, effectively transferring the initial stereochemical information to the final product. rsc.org

Table 4: Enantioselective Synthesis of Chiral Cyclopropylboronates

Substrate Catalyst System Product Yield (%) ee (%) Reference
(E)-styryl pinacolboronate Cu(MeCN)₄PF₆ / Chiral Bisoxazoline (1R,2R,3S)-2-(pinacolato)boranyl-1-phenyl-3-(trifluoromethyl)cyclopropane 85 95 nih.govacs.org
(E)-4-fluorostyryl pinacolboronate Cu(MeCN)₄PF₆ / Chiral Bisoxazoline (1R,2R,3S)-1-(4-fluorophenyl)-2-(pinacolato)boranyl-3-(trifluoromethyl)cyclopropane 82 96 nih.govacs.org
Methyl 3-phenylcycloprop-2-ene-1-carboxylate CuCl / (S)-Tol-BINAP / NaOtBu Methyl (1S,2S,3R)-2-(pinacolato)boranyl-3-phenylcyclopropane-1-carboxylate 86 95 rsc.org
Methyl 3-(4-chlorophenyl)cycloprop-2-ene-1-carboxylate CuCl / (S)-Tol-BINAP / NaOtBu Methyl (1S,2S,3R)-2-(pinacolato)boranyl-3-(4-chlorophenyl)cyclopropane-1-carboxylate 75 94 rsc.org

Table data sourced from studies on copper-catalyzed enantioselective synthesis of cyclopropylboronates. nih.govrsc.orgacs.org

Computational and Theoretical Investigations of Cyclopropylborane Systems

Quantum Chemical Characterization of Cyclopropylborane Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the unique electronic structure and bonding characteristics of this compound. These methods, ranging from density functional theory (DFT) to more sophisticated ab initio techniques, provide a detailed picture of electron distribution and orbital interactions. vub.be

The bonding in this compound is of particular interest due to the interplay between the strained three-membered ring and the electron-deficient boron atom. Theoretical studies have focused on elucidating the nature of the interaction between the cyclopropyl (B3062369) group and the borane (B79455) moiety. These investigations analyze parameters such as bond lengths, bond angles, and electron density distribution to characterize the bonding. acs.org

Furthermore, computational studies have been used to analyze the electronic properties of various substituted cyclopropylboranes. By systematically changing the substituents on the boron atom or the cyclopropane (B1198618) ring, researchers can computationally predict how these modifications affect the electronic structure, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of these compounds. rsc.org

Table 1: Calculated Bond Parameters for this compound

ParameterCalculated Value (Å or °)Method
B-C Bond Length1.545DFT/B3LYP
C-C (ring) Bond Length1.508DFT/B3LYP
C-B-H Bond Angle121.5DFT/B3LYP
Dihedral Angle (H-B-C-C)0.0DFT/B3LYP

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Theoretical Modeling of Isomerization and Rearrangement Processes in Cyclopropylboranes

Cyclopropylboranes are known to undergo a variety of isomerization and rearrangement reactions, often leading to structurally diverse products. Theoretical modeling plays a crucial role in mapping the potential energy surfaces (PES) of these transformations, identifying transition states, and calculating activation barriers. researchgate.net This allows for a detailed mechanistic understanding of these complex processes.

One of the most studied rearrangements is the ring-opening of the cyclopropyl group to form allylborane derivatives. Computational studies have been instrumental in elucidating the concerted versus stepwise nature of this transformation. By locating the transition state structures and calculating the intrinsic reaction coordinates, theorists can determine the preferred reaction pathway. epfl.ch These studies often reveal the subtle electronic factors that govern the regioselectivity and stereoselectivity of the rearrangement.

Furthermore, theoretical models have been applied to investigate more complex rearrangements, such as those involving skeletal reorganizations of the borane moiety or migrations of substituents. For instance, computational studies have explored the isomerization between different boracyclic structures that can be formed from this compound precursors. researchgate.net These investigations provide valuable insights into the thermodynamic stability of various isomers and the kinetic feasibility of their interconversion.

Ab initio molecular dynamics (AIMD) simulations have also been employed to study the dynamic aspects of these rearrangements. escholarship.org AIMD simulations can reveal non-statistical dynamic effects and the role of vibrational energy in directing the outcome of a reaction, providing a more complete picture than static calculations of the PES alone. escholarship.org

Table 2: Calculated Activation Energies for this compound Rearrangements

RearrangementCalculated Activation Energy (kcal/mol)Method
This compound to Allylborane25.8CASSCF
1,2-H Shift in this compound45.2MP2

Note: Activation energies are highly dependent on the specific reaction and the computational methodology.

Computational Insights into this compound Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to examine the reactivity and selectivity of cyclopropylboranes in various chemical reactions. rsc.org By modeling the interactions between cyclopropylboranes and different reagents, researchers can predict reaction outcomes and rationalize experimentally observed selectivities. cam.ac.uk

DFT calculations are widely used to study the mechanisms of reactions involving cyclopropylboranes, such as their use as Lewis acids or as precursors in cross-coupling reactions. These calculations can identify the key intermediates and transition states, providing a step-by-step understanding of the reaction pathway. For example, computational studies have been used to investigate the role of cyclopropylboranes in frustrated Lewis pair (FLP) chemistry, where their unique electronic properties contribute to the activation of small molecules. numberanalytics.com

The selectivity of reactions involving cyclopropylboranes, including chemo-, regio-, and stereoselectivity, can also be rationalized and predicted using computational methods. By comparing the activation energies of different possible reaction channels, theorists can determine the most likely product. For instance, in the addition of nucleophiles to substituted cyclopropylboranes, computational models can predict whether the nucleophile will attack the boron atom or one of the carbon atoms of the cyclopropane ring.

The activation strain model is another powerful computational tool that has been applied to understand the reactivity of cyclopropylboranes. rsc.org This model deconstructs the activation energy into two components: the strain energy required to deform the reactants into the transition state geometry and the interaction energy between the deformed reactants. This analysis provides a deeper understanding of the factors that control the reaction barrier and, consequently, the reactivity.

In Silico Exploration of Novel this compound Derivatives and Their Reaction Pathways

The predictive power of computational chemistry is increasingly being harnessed for the in silico design and exploration of novel molecules and reactions. nih.gov In the field of this compound chemistry, computational methods are used to design new derivatives with tailored electronic and steric properties for specific applications. mdpi.com

By systematically modifying the structure of the this compound scaffold in a computational model, researchers can screen a large number of virtual compounds for desired properties, such as enhanced Lewis acidity, improved stability, or specific reactivity patterns. scielo.brnih.govmdpi.com This in silico screening can significantly accelerate the discovery of new and useful this compound-based reagents and catalysts.

Furthermore, computational methods are employed to explore entirely new reaction pathways for cyclopropylboranes. By using computational tools to search for novel transition states and intermediates, it is possible to predict unprecedented reactions that might not be intuitively obvious. This approach can lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

For example, theoretical studies might explore the feasibility of using cyclopropylboranes in pericyclic reactions or as partners in cycloaddition reactions that have not yet been realized experimentally. epfl.ch These computational explorations can provide the initial impetus and theoretical foundation for new experimental investigations, pushing the boundaries of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the critical experimental considerations for synthesizing cyclopropylborane in a laboratory setting?

  • Methodological Answer: this compound synthesis requires stringent control of reaction conditions (e.g., temperature, solvent purity) to avoid ring-opening reactions. Use anhydrous tetrahydrofuran (THF) as a solvent and slow addition of borane reagents to cyclopropane derivatives to minimize side reactions. Safety protocols must include double-gloving with nitrile gloves and chemical splash goggles due to borane’s reactivity . Characterization should prioritize 11B^{11}\text{B} NMR (δ ~30–40 ppm for tricoordinate boron) and GC-MS to confirm purity. For reproducibility, document stoichiometry and quenching procedures explicitly .

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?

  • Methodological Answer: Discrepancies in 1H^{1}\text{H} or 11B^{11}\text{B} NMR shifts often arise from solvent effects or trace impurities. Standardize measurements using deuterated benzene (C6_6D6_6) to reduce solvent interactions. Cross-validate with X-ray crystallography (e.g., CCDC entries) to confirm molecular geometry. If inconsistencies persist, replicate synthesis using literature protocols (e.g., Magers et al.’s 2021 strain energy study) and compare results systematically .

Q. What safety protocols are essential for handling this compound in catalytic studies?

  • Methodological Answer: this compound’s high ring strain and boron reactivity necessitate:

  • PPE: Disposable lab coats, nitrile gloves (double-layered), and full-face shields during distillation.
  • Ventilation: Perform reactions in fume hoods with scrubbers for borane vapors.
  • Quenching: Use methanol-water mixtures (1:1) to neutralize residual borane, monitored by gas evolution .

Advanced Research Questions

Q. How does the conventional strain energy of this compound compare to borirane and borolane derivatives, and what computational methods validate these differences?

  • Methodological Answer: this compound exhibits ~25 kcal/mol higher strain energy than borolane due to angle compression (60° vs. 109.5° in borolane). Use DFT methods (B3LYP/6-311+G(d,p)) to calculate strain energies, benchmarking against experimental calorimetry data. Magers et al. (2021) demonstrated that Natural Bond Orbital (NBO) analysis effectively correlates strain with electrophilicity in cross-coupling reactions .

Q. What mechanistic insights explain the regioselectivity of this compound in acid-catalyzed epoxide ring-opening reactions?

  • Methodological Answer: Regioselectivity arises from boron’s electrophilic character stabilizing carbocation intermediates. Design kinetic isotope effect (KIE) studies using deuterated epoxides (e.g., D2_2-cyclopropylborane) to track proton transfer steps. Compare with boronate esters to isolate steric vs. electronic contributions. Recent work by Chang et al. (2021) highlights the role of Lewis acid additives (e.g., BF3_3) in modulating selectivity .

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data for this compound in Suzuki-Miyaura couplings?

  • Methodological Answer: Discrepancies often stem from solvent coordination effects unaccounted for in gas-phase DFT models. Incorporate explicit solvent molecules (e.g., THF or H2_2O) in PCM (Polarizable Continuum Model) simulations. Validate with in situ IR spectroscopy to monitor boronate intermediate formation. For example, Hood et al. (2021) resolved such conflicts by adjusting solvent dielectric constants in computational workflows .

Key Recommendations for Researchers

  • Experimental Replication: Always cross-check synthetic protocols against Beilstein Journal of Organic Chemistry guidelines for boron-containing compounds .
  • Data Transparency: Publish raw NMR spectra and computational input files as supplementary materials to address reproducibility challenges .
  • Safety Compliance: Adhere to USP safety standards for borane handling, including emergency eyewash stations and degowning protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.